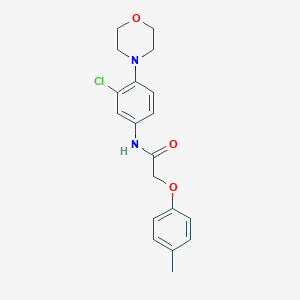
3-(2-pyridinyl)-4(3H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-pyridinyl)-4(3H)-quinazolinone, also known as PQ or PD153035, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR). It has become an important tool in the study of EGFR-mediated signaling pathways and has potential applications in cancer research.
Mécanisme D'action
3-(2-pyridinyl)-4(3H)-quinazolinone binds to the ATP-binding site of the EGFR kinase domain, preventing the receptor from phosphorylating downstream signaling molecules. This leads to the inhibition of downstream signaling pathways involved in cell proliferation and survival, ultimately leading to cell death.
Biochemical and Physiological Effects:
3-(2-pyridinyl)-4(3H)-quinazolinone has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to sensitize cancer cells to radiation therapy and chemotherapy. In addition, 3-(2-pyridinyl)-4(3H)-quinazolinone has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-(2-pyridinyl)-4(3H)-quinazolinone is its specificity for EGFR, which allows for the selective inhibition of EGFR-mediated signaling pathways. This makes it a valuable tool for studying the role of EGFR in cancer and other diseases. However, 3-(2-pyridinyl)-4(3H)-quinazolinone has limitations in terms of its stability and solubility, which can affect its efficacy in experiments.
Orientations Futures
There are several future directions for research involving 3-(2-pyridinyl)-4(3H)-quinazolinone. One area of interest is the development of new analogs with improved stability and solubility. Another area of interest is the use of 3-(2-pyridinyl)-4(3H)-quinazolinone in combination with other therapies, such as immunotherapy or targeted therapies, to enhance its efficacy. Additionally, 3-(2-pyridinyl)-4(3H)-quinazolinone could be used to study the role of EGFR in other diseases, such as Alzheimer's disease or inflammatory disorders.
Méthodes De Synthèse
The synthesis of 3-(2-pyridinyl)-4(3H)-quinazolinone involves the reaction of 2-aminopyridine with anthranilic acid in the presence of phosphorus oxychloride. The resulting intermediate is then reacted with a substituted aniline to yield 3-(2-pyridinyl)-4(3H)-quinazolinone. This method has been optimized to produce high yields and purity of 3-(2-pyridinyl)-4(3H)-quinazolinone.
Applications De Recherche Scientifique
3-(2-pyridinyl)-4(3H)-quinazolinone has been extensively studied for its ability to inhibit EGFR signaling. EGFR is a transmembrane receptor tyrosine kinase that plays a critical role in regulating cell proliferation, differentiation, and survival. Dysregulation of EGFR signaling has been implicated in the development and progression of various cancers, making it an attractive therapeutic target.
Propriétés
Nom du produit |
3-(2-pyridinyl)-4(3H)-quinazolinone |
|---|---|
Formule moléculaire |
C13H9N3O |
Poids moléculaire |
223.23 g/mol |
Nom IUPAC |
3-pyridin-2-ylquinazolin-4-one |
InChI |
InChI=1S/C13H9N3O/c17-13-10-5-1-2-6-11(10)15-9-16(13)12-7-3-4-8-14-12/h1-9H |
Clé InChI |
IDTVSIRWEVWAFW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)C3=CC=CC=N3 |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C=N2)C3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-phenylacetamide](/img/structure/B253068.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2,2-diphenylacetamide](/img/structure/B253069.png)
![2-(2-chloro-4,6-dimethylphenoxy)-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B253070.png)
![2-chloro-4-methyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B253071.png)
![4-ethoxy-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide](/img/structure/B253072.png)
![2-({[(2,3-dichlorophenyl)carbonyl]carbamothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B253075.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B253076.png)

![N-[2-(2-bromo-5-iodophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B253082.png)

![N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methylbenzamide](/img/structure/B253087.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]benzamide](/img/structure/B253088.png)
![3,4-Dimethoxy-N-(2-methyl-3-oxazolo[4,5-b]pyridin-2-yl-phenyl)-benzamide](/img/structure/B253090.png)
![3,4-Dimethoxy-N-(4-oxazolo[4,5-b]pyridin-2-yl-phenyl)-benzamide](/img/structure/B253091.png)